6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one

Antiarrhythmic Ventricular Tachycardia Cardiac Pharmacology

This racemic fluorinated dihydronaphthalenone (CAS 104204-91-3) features a 6-fluoro substituent and 1-isopropyl group on a bicyclic core (C₁₃H₁₅FO, MW 206.26). It demonstrates antiarrhythmic activity in ventricular tachycardia/fibrillation models, distinct from L-type calcium channel blockers, and functions as a hydrogenation catalyst when activated by acetonitrile. Available alongside its (S)-enantiomer (CAS 104205-01-8) for stereochemical probe studies. Batch-specific QC (NMR, HPLC, GC) ensures reproducibility in multi-step synthesis.

Molecular Formula C13H15FO
Molecular Weight 206.26 g/mol
CAS No. 104204-91-3
Cat. No. B177613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
CAS104204-91-3
Molecular FormulaC13H15FO
Molecular Weight206.26 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)CCC2=C1C=CC(=C2)F
InChIInChI=1S/C13H15FO/c1-8(2)13-11-5-4-10(14)7-9(11)3-6-12(13)15/h4-5,7-8,13H,3,6H2,1-2H3
InChIKeyDEGWMPOIXJTKLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one (CAS 104204-91-3) Procurement & Research Baseline


6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one (CAS 104204-91-3) is a racemic, bicyclic dihydronaphthalenone derivative featuring a 6-fluoro substituent and a 1-isopropyl group on a partially saturated naphthalene core (C13H15FO, MW 206.26) . It is supplied primarily as a research chemical intermediate with typical purities ranging from 90% to 98% . The compound has been described as an aprotic, dianion species that can function as a hydrogenation catalyst when activated by acetonitrile, and has demonstrated antiarrhythmic effects in animal models of ventricular tachycardia and ventricular fibrillation . It exists in both racemic and enantiopure ((S)-) forms, with the latter designated as CAS 104205-01-8 .

Why 6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one Cannot Be Casually Substituted


Substituting 6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one with structurally similar dihydronaphthalenones is not straightforward due to critical differences in both stereochemical and functional requirements. The racemic mixture (CAS 104204-91-3) possesses an undefined stereocenter at the 1-position, whereas the (S)-enantiomer (CAS 104205-01-8) is a distinct, chirally resolved compound with different physical properties (e.g., LogP 3.15 vs. 3.08) and potentially divergent biological interactions [1]. Furthermore, analogs lacking the 6-fluoro substituent or the 1-isopropyl group exhibit entirely different biological profiles: for example, 6-fluoro-3,4-dihydronaphthalen-2(1H)-one (CAS 29419-14-5) shows L-type calcium channel inhibition (IC50 ~2 μM) , while the target compound demonstrates antiarrhythmic activity in ventricular arrhythmia models . Simple class-level assumptions about activity or function are therefore invalid, and careful selection based on specific application requirements is essential.

6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one Quantitative Differentiation Evidence


Antiarrhythmic Efficacy in Ventricular Arrhythmia Models vs. L-Type Calcium Channel Blockers

6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one has demonstrated antiarrhythmic effects in animal models of ventricular tachycardia and ventricular fibrillation . In contrast, the structurally related analog 6-fluoro-3,4-dihydronaphthalen-2(1H)-one (CAS 29419-14-5) exhibits L-type calcium channel inhibition with an IC50 of approximately 2 μM in rat models . While direct head-to-head efficacy data are not publicly available, the distinct pharmacological endpoints (arrhythmia suppression vs. calcium channel blockade) underscore the functional divergence conferred by the 1-isopropyl substitution.

Antiarrhythmic Ventricular Tachycardia Cardiac Pharmacology

Chiral Identity and Physicochemical Divergence: Racemate vs. (S)-Enantiomer

The target compound (CAS 104204-91-3) is supplied as a racemic mixture with an undefined stereocenter at the 1-position (Undefined Atom Stereocenter Count = 1) and a calculated LogP of 3.08 . The (S)-enantiomer (CAS 104205-01-8), by contrast, is a stereochemically pure compound with a slightly higher calculated LogP of 3.15, a boiling point of 297.9±40.0 °C, and a vapor pressure of 0.0±0.6 mmHg at 25°C [1]. These physicochemical differences, though modest, can influence chromatographic behavior, membrane permeability, and receptor binding in stereosensitive assays.

Chiral Resolution Stereochemistry LogP

Hydrogenation Catalyst Functionality Distinct from Simple Naphthalenone Intermediates

6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one is characterized as an aprotic, dianion compound that can be activated by acetonitrile to function as a hydrogenation catalyst . This catalytic role is not documented for simpler 3,4-dihydronaphthalen-2(1H)-one analogs such as 6-fluoro-3,4-dihydronaphthalen-2(1H)-one (CAS 29419-14-5), which is primarily utilized as a synthetic building block for liquid crystal formulations and fluorinated material development . The unique combination of the 6-fluoro and 1-isopropyl substituents appears to confer this dianion character and catalytic competence.

Hydrogenation Catalyst Aprotic Dianion Acetonitrile Activation

Purity and Analytical Characterization: Vendor-Specific Variability

Commercial availability of 6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one varies in reported purity and analytical support. Bidepharm supplies the compound at 90% purity with batch-specific QC data including NMR, HPLC, and GC , while MolCore offers a NLT 98% purity specification , and CymitQuimica lists a minimum 95% purity . In comparison, the simpler analog 6-fluoro-3,4-dihydronaphthalen-2(1H)-one is available at up to 99% purity from vendors like AKSci . This variability necessitates vendor qualification based on the required purity threshold and available analytical documentation for downstream applications.

Purity Quality Control Analytical Characterization

Molecular Descriptor Differentiation for Computational Screening

The target compound exhibits a topological polar surface area (TPSA) of 17.07 Ų and a calculated LogP of 3.08 . In contrast, the 1-isopropyl analog lacking the 6-fluoro substituent (3,4-dihydro-2-isopropyl-1(2H)-naphthalenone) has a higher molecular weight (188.27 g/mol vs. 206.26 g/mol) and a distinct hydrogen-bonding profile due to the absence of the electronegative fluorine atom [1]. The 6-fluoro substituent reduces LogP by approximately 0.07 units compared to the (S)-enantiomer, and significantly alters electronic distribution on the aromatic ring, which can affect binding to biological targets and chromatographic retention times.

Molecular Descriptors LogP PSA

Limited Availability of In Vivo and Selectivity Data

A comprehensive literature search reveals that high-strength differential evidence—specifically direct head-to-head in vivo efficacy comparisons, selectivity profiling against related targets, and pharmacokinetic data—is currently limited or absent in the public domain for 6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one. The antiarrhythmic activity claim is derived from a vendor technical datasheet without accessible primary research articles detailing dose-response relationships, comparator drugs, or statistical significance. Similarly, no peer-reviewed studies were identified that quantify the compound's selectivity against other ion channels or receptors. This data scarcity represents a critical consideration for procurement, as decisions must currently rely on inferred differentiation from structural analogs rather than robust, independently verified biological data.

Data Gap Selectivity In Vivo

Optimal Research and Procurement Scenarios for 6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one


Cardiac Electrophysiology Research Targeting Ventricular Arrhythmias

Based on vendor-reported antiarrhythmic effects in ventricular tachycardia and ventricular fibrillation models , this compound is best suited for exploratory cardiac electrophysiology studies. Researchers investigating novel antiarrhythmic mechanisms distinct from L-type calcium channel blockade (the profile of 6-fluoro-3,4-dihydronaphthalen-2(1H)-one ) may find this scaffold useful for hit identification and lead optimization. However, users should independently validate the antiarrhythmic activity and establish dose-response relationships before advancing to advanced preclinical studies.

Hydrogenation Catalysis Requiring Aprotic Dianion Activation

The compound's documented function as a hydrogenation catalyst when activated by acetonitrile makes it a candidate for specialized catalytic applications. Unlike simpler naphthalenone analogs that serve solely as synthetic intermediates , this compound can potentially facilitate hydrogenation reactions under mild conditions. Researchers in catalysis development may evaluate its activity and selectivity in comparison to established transition metal catalysts.

Stereochemical Probe Studies Comparing Racemic and Enantiopure Forms

The availability of both racemic (CAS 104204-91-3) and (S)-enantiomer (CAS 104205-01-8) forms with distinct physicochemical properties (LogP 3.08 vs. 3.15) enables stereochemical probe studies. Researchers can investigate enantiomer-specific binding to biological targets, differential metabolic stability, or stereoselective synthetic transformations. This scenario leverages the compound's unique chiral identity, which is absent in achiral analogs like 6-fluoro-3,4-dihydronaphthalen-2(1H)-one.

Exploratory Medicinal Chemistry and Building Block Procurement

As a fluorinated bicyclic ketone with an isopropyl substituent, this compound serves as a versatile building block for the synthesis of more complex biologically active molecules . Its 6-fluoro group enhances metabolic stability and modulates electronic properties, while the ketone functionality enables further derivatization. Procurement for this scenario should prioritize vendors offering batch-specific QC data (NMR, HPLC, GC) to ensure reproducibility in multi-step synthetic sequences .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.